molecular formula C4H9NO3 B1272733 (R)-4-Amino-3-hydroxybutanoic acid CAS No. 7013-07-2

(R)-4-Amino-3-hydroxybutanoic acid

Cat. No.: B1272733
CAS No.: 7013-07-2
M. Wt: 119.12 g/mol
InChI Key: YQGDEPYYFWUPGO-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-Amino-3-hydroxybutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butanoic acid backbone

Mechanism of Action

Target of Action

The primary targets of ®-4-Amino-3-hydroxybutanoic acid are Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

®-4-Amino-3-hydroxybutanoic acid interacts with its targets, the HDACs, by inhibiting their activity . This inhibition occurs at physiologically relevant concentrations and leads to hyperacetylation of HDAC substrates . The inhibition of HDACs by ®-4-Amino-3-hydroxybutanoic acid explains why this compound prevents stress granule formation in cells .

Biochemical Pathways

It is known that the compound plays a role in the regulation of gene expression through its interaction with hdacs . By inhibiting HDACs, it affects the acetylation status of histones, thereby influencing the structure of the chromatin and the accessibility of the DNA for transcription factors. This can lead to changes in gene expression patterns, which can have downstream effects on various cellular processes.

Result of Action

The molecular and cellular effects of ®-4-Amino-3-hydroxybutanoic acid’s action primarily involve changes in gene expression due to the inhibition of HDACs . This can lead to alterations in various cellular processes, depending on the specific genes affected. For instance, the compound’s ability to prevent stress granule formation in cells suggests that it may have roles in cellular stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Amino-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts to ensure the correct stereochemistry. Another method includes the enzymatic resolution of racemic mixtures to obtain the desired enantiomer.

Industrial Production Methods: Industrial production of ®-4-Amino-3-hydroxybutanoic acid typically involves the fermentation process using genetically modified microorganisms. These microorganisms are engineered to produce the compound in high yields under controlled conditions. The fermentation broth is then subjected to purification processes to isolate the pure compound.

Types of Reactions:

    Oxidation: ®-4-Amino-3-hydroxybutanoic acid can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Substitution reactions can occur at the amino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

Scientific Research Applications

®-4-Amino-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.

Comparison with Similar Compounds

    (S)-4-Amino-3-hydroxybutanoic acid: The enantiomer of the compound with different stereochemistry.

    4-Aminobutanoic acid: Lacks the hydroxyl group, leading to different chemical properties.

    3-Hydroxybutanoic acid: Lacks the amino group, resulting in distinct biological activities.

Uniqueness: ®-4-Amino-3-hydroxybutanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R)-4-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGDEPYYFWUPGO-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220409
Record name gamma-Amino-beta-hydroxybutyric acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7013-07-2
Record name gamma-Amino-beta-hydroxybutyric acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-Amino-beta-hydroxybutyric acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-4-amino-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/592W66MW4A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-Amino-3-hydroxybutanoic acid
Reactant of Route 2
(R)-4-Amino-3-hydroxybutanoic acid
Reactant of Route 3
(R)-4-Amino-3-hydroxybutanoic acid
Reactant of Route 4
(R)-4-Amino-3-hydroxybutanoic acid
Reactant of Route 5
(R)-4-Amino-3-hydroxybutanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-4-Amino-3-hydroxybutanoic acid
Customer
Q & A

Q1: What are the different synthetic approaches to obtain (R)-4-Amino-3-hydroxybutanoic acid?

A1: Recent research highlights diverse synthetic routes for (R)-GABOB. One approach utilizes 3-hydroxypyridine as the starting material []. Another method leverages L-malic acid and employs an Arndt-Eistert reaction to achieve the desired product []. Additionally, enantioselective enzymatic aminolysis and ammonolysis of dimethyl 3-hydroxyglutarate provide an alternative pathway to synthesize (R)-GABOB [, ].

Q2: How do these synthetic methods compare in terms of efficiency and applicability?

A2: Each method presents distinct advantages and limitations. The synthesis from 3-hydroxypyridine [] offers a potentially facile route, while the L-malic acid approach [] showcases conciseness. The enzymatic approaches [, ] provide enantioselectivity, which is crucial for biological applications where chirality plays a significant role. The choice of the optimal method depends on specific research needs, considering factors like yield, cost-effectiveness, and stereochemical requirements.

Q3: Beyond (R)-GABOB synthesis, is there research exploring related molecules?

A3: Yes, research extends to structurally similar compounds. For instance, studies investigate the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate [, ]. This research explores chemical and enzymatic approaches, suggesting a broader interest in this family of compounds and their potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.